4-[2-(Methylamino)propyl]-phenol, monohydrochloride
Overview
Description
4-Hydroxymethamphetamine (hydrochloride) is a chemical compound categorized as an amphetamine. This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethamphetamine (hydrochloride) typically involves the hydroxylation of methamphetamine. One common method is the catalytic reduction of 4-nitropropiophenone to 4-aminopropiophenone, followed by methylation and subsequent reduction to yield 4-Hydroxymethamphetamine .
Industrial Production Methods: Industrial production methods for 4-Hydroxymethamphetamine (hydrochloride) are not widely documented due to its primary use in research and forensic applications. the synthesis generally follows similar routes as described above, with emphasis on purity and yield optimization .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethamphetamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxyphenylacetone.
Reduction: Formation of 4-hydroxyamphetamine.
Substitution: Formation of various substituted amphetamines.
Scientific Research Applications
4-Hydroxymethamphetamine (hydrochloride) is used extensively in scientific research, including:
Chemistry: As an analytical reference standard for the study of amphetamines and their metabolites.
Biology: In studies related to neurotransmitter release and uptake mechanisms.
Medicine: As a diagnostic tool in ophthalmology for pupil dilation (mydriasis) to examine the back of the eye.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
4-Hydroxymethamphetamine (hydrochloride) acts as an indirect sympathomimetic agent. It causes the release of norepinephrine from adrenergic nerve terminals, leading to mydriasis (pupil dilation) . The compound also inhibits the activity of monoamine oxidases (MAOs), particularly type A (MAO-A), which decreases the metabolism of serotonin and other monoamines, increasing the amount of neurotransmitters available for release .
Comparison with Similar Compounds
Methamphetamine: A parent compound of 4-Hydroxymethamphetamine, known for its stimulant effects.
3,4-Methylenedioxymethamphetamine (MDMA): A compound with both stimulant and hallucinogenic properties.
4-Hydroxyamphetamine: Another hydroxylated amphetamine with similar sympathomimetic effects.
Uniqueness: 4-Hydroxymethamphetamine (hydrochloride) is unique due to its specific hydroxylation at the para position, which influences its pharmacological properties and metabolic pathways. Unlike methamphetamine, it is primarily used in research and diagnostic applications rather than for its stimulant effects .
Properties
IUPAC Name |
4-[2-(methylamino)propyl]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)7-9-3-5-10(12)6-4-9;/h3-6,8,11-12H,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSKAFWNZDJCNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-86-1 | |
Record name | Pholedrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHOLEDRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5PL3LUP2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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